molecular formula C21H19N3O4S B2811612 2-Amino-6-ethyl-4-(2-methoxyphenyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide CAS No. 893291-04-8

2-Amino-6-ethyl-4-(2-methoxyphenyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide

Cat. No.: B2811612
CAS No.: 893291-04-8
M. Wt: 409.46
InChI Key: BGBFZQLYVHPKNM-UHFFFAOYSA-N
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Description

2-Amino-6-ethyl-4-(2-methoxyphenyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide is a useful research compound. Its molecular formula is C21H19N3O4S and its molecular weight is 409.46. The purity is usually 95%.
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Scientific Research Applications

Multicomponent Synthesis

The compound 2-Amino-6-ethyl-4-(2-methoxyphenyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide is synthesized through multicomponent reactions, which involve the interaction of 1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide with arylcarbaldehydes and active methylene nitriles. These reactions can result in the formation of the target 2-amino-4H-pyrans or stable triethylammonium salts of bis(1H-2,1-benzothiazin-4(3H)-one 2,2-dioxides), a new product category from such interactions. The peculiarities of the synthesis mechanism allow for control over reaction selectivity, highlighting its potential for producing various derivatives with specific chemical properties (Lega, Gorobets, Chernykh, Shishkina, & Shemchuk, 2016).

Structural and Molecular Characterization

The molecular structures of derivatives of this compound, especially when spirocombined with a 2-oxindole nucleus, have been elucidated using X-ray diffraction analysis. This underscores the compound's utility in the synthesis of complex molecules with potential biological activities. The successful synthesis of spiro[2-amino-3-R-6-ethyl-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-5,5-dioxide-4,3′-(1′-R′-5′-R″-indolin-2′-one)] compounds further demonstrates the versatility of this compound in chemical synthesis (Shemchuk, Lega, Red’kin, Chernykh, Shishkin, & Shishkina, 2014).

Antimicrobial Activity

Research into the antimicrobial properties of derivatives of this compound indicates potential for the development of new antimicrobial agents. Derivatives synthesized via three-component interaction have been evaluated for their antibacterial and antifungal activities, presenting a new avenue for the discovery of antimicrobial compounds (Lega, Chernykh, Zaprutko, Gzella, & Shemchuk, 2017).

In Vitro Biological Evaluation

The compound and its derivatives have been explored for in vitro biological activities, such as monoamine oxidase inhibition, which is relevant to the development of treatments for neurological disorders. The synthesis and evaluation of these compounds involve complex synthetic pathways leading to the identification of molecules with selective inhibitory effects on monoamine oxidase A and B, showcasing the potential for therapeutic applications (Ahmad, Jalil, Zaib, Aslam, Ahmad, Rasul, Arshad, Sultan, Hameed, Asiri, & Iqbal, 2019).

Antifungal and Antibacterial Screening

Further studies have shown that certain derivatives exhibit significant antimicrobial activity against a range of bacterial and fungal species. This indicates the potential for the development of new antimicrobial agents based on this chemical framework, with the structure-activity relationship offering insights into the design of more effective antimicrobial compounds (Lega, Filimonova, Dikaya, Chernykh, & Shemchuk, 2016).

Properties

IUPAC Name

2-amino-6-ethyl-4-(2-methoxyphenyl)-5,5-dioxo-4H-pyrano[3,2-c][2,1]benzothiazine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O4S/c1-3-24-16-10-6-4-8-13(16)19-20(29(24,25)26)18(15(12-22)21(23)28-19)14-9-5-7-11-17(14)27-2/h4-11,18H,3,23H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGBFZQLYVHPKNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2C3=C(S1(=O)=O)C(C(=C(O3)N)C#N)C4=CC=CC=C4OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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